molecular formula C6H13NO B2877690 cis-3-Ethoxycyclobutan-1-amine CAS No. 20036-43-5

cis-3-Ethoxycyclobutan-1-amine

Cat. No.: B2877690
CAS No.: 20036-43-5
M. Wt: 115.176
InChI Key: JEUJTNFONKUPKD-OLQVQODUSA-N
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Description

cis-3-Ethoxycyclobutan-1-amine: is an organic compound with the molecular formula C₆H₁₃NO It is a cyclobutane derivative, characterized by the presence of an ethoxy group and an amine group in a cis configuration on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, starting with a cyclobutane derivative, the introduction of an ethoxy group can be achieved through nucleophilic substitution reactions. The reaction conditions often include the use of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Ethoxycyclobutan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the amine group into other functional groups, such as amides or alcohols.

    Substitution: The compound can participate in substitution reactions, where the ethoxy or amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amides.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

cis-3-Ethoxycyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of cyclobutane derivatives with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-Ethoxycyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The ethoxy group can also participate in hydrophobic interactions, affecting the compound’s overall behavior in biological systems. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

    cis-3-Methoxycyclobutan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    trans-3-Ethoxycyclobutan-1-amine: Similar structure but with the ethoxy and amine groups in a trans configuration.

    cis-3-Ethoxycyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: cis-3-Ethoxycyclobutan-1-amine is unique due to its specific configuration and the presence of both an ethoxy and an amine group on the cyclobutane ring. This configuration can lead to distinct chemical and biological properties compared to its analogs, making it a compound of interest in various research fields.

Properties

IUPAC Name

3-ethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUJTNFONKUPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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